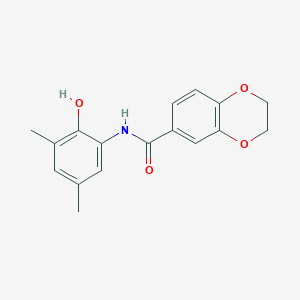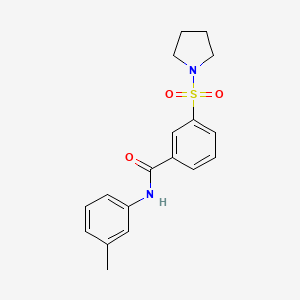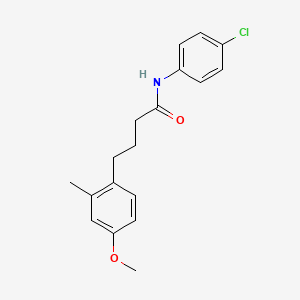![molecular formula C10H10BrIN4O B5783383 1-[2-(4-bromo-1H-pyrazol-1-yl)-2-oxoethyl]-4-iodo-3,5-dimethyl-1H-pyrazole](/img/structure/B5783383.png)
1-[2-(4-bromo-1H-pyrazol-1-yl)-2-oxoethyl]-4-iodo-3,5-dimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-bromo-1H-pyrazol-1-yl)-2-oxoethyl]-4-iodo-3,5-dimethyl-1H-pyrazole is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BRD73954 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
The mechanism of action of BRD73954 involves the selective binding of the compound to the bromodomains of proteins such as BRD4. This binding leads to the inhibition of the activity of these proteins, which are involved in the regulation of gene expression. The inhibition of these proteins has been shown to have anti-cancer effects, making BRD73954 a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
BRD73954 has been shown to have significant biochemical and physiological effects. The compound has been shown to selectively inhibit the activity of bromodomain-containing proteins, leading to the regulation of gene expression. This regulation has been shown to have anti-cancer effects, making BRD73954 a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BRD73954 in lab experiments include its potency and selectivity for bromodomain-containing proteins. The compound has been shown to have anti-cancer effects, making it a potential candidate for cancer therapy. The limitations of using BRD73954 in lab experiments include its complex synthesis process and the potential for off-target effects.
Zukünftige Richtungen
There are several potential future directions for the study of BRD73954. One potential direction is the development of more potent and selective inhibitors of bromodomain-containing proteins. Another potential direction is the study of the compound's effects on other diseases such as inflammatory disorders and neurological disorders. Additionally, the use of BRD73954 in combination with other cancer therapies is also a potential future direction for research.
Synthesemethoden
The synthesis of BRD73954 involves a multi-step process that requires various reagents and conditions. The initial step involves the reaction of 1H-pyrazole with bromine to form 4-bromo-1H-pyrazole. This intermediate is then reacted with ethyl oxalyl chloride to form 2-(4-bromo-1H-pyrazol-1-yl)-2-oxoethyl chloride. The final step involves the reaction of 2-(4-bromo-1H-pyrazol-1-yl)-2-oxoethyl chloride with 4-iodo-3,5-dimethyl-1H-pyrazole to form BRD73954.
Wissenschaftliche Forschungsanwendungen
BRD73954 has been studied extensively for its potential applications in various fields such as cancer research, drug discovery, and chemical biology. This compound has been identified as a potent inhibitor of bromodomain-containing proteins, which are involved in the regulation of gene expression. BRD73954 has been shown to selectively bind to the bromodomains of proteins such as BRD4, leading to the inhibition of their activity. This inhibition has been shown to have anti-cancer effects, making BRD73954 a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
1-(4-bromopyrazol-1-yl)-2-(4-iodo-3,5-dimethylpyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrIN4O/c1-6-10(12)7(2)15(14-6)5-9(17)16-4-8(11)3-13-16/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDLCLUFUOIVJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N2C=C(C=N2)Br)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrIN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromo-1H-pyrazol-1-yl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B5783310.png)
![5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide](/img/structure/B5783311.png)



![N'-[(5-bromo-2-furoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5783367.png)





![methyl 3-{[(benzylthio)acetyl]amino}-4-chlorobenzoate](/img/structure/B5783398.png)

